

# A Comparative Analysis of dATP and ddATP in Chain Termination Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2'-Deoxyadenosine-5'triphosphate trisodium

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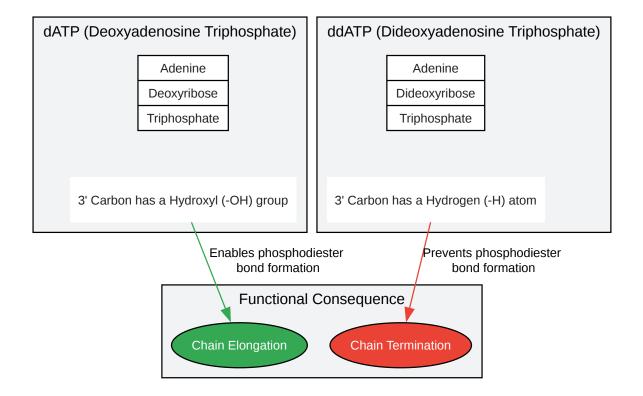
In the landscape of molecular biology and genomics, Sanger sequencing remains a cornerstone for its accuracy and reliability in determining the nucleotide sequence of DNA. Central to this method, also known as chain termination sequencing, is the strategic use of two key molecular components: deoxynucleoside triphosphates (dNTPs) and dideoxynucleoside triphosphates (ddNTPs). This guide provides an in-depth comparison of deoxyadenosine triphosphate (dATP) and its dideoxy counterpart, ddATP, detailing their structural differences, functional roles, and the experimental protocols that leverage their unique properties.

## **Molecular Structure and Functional Divergence**

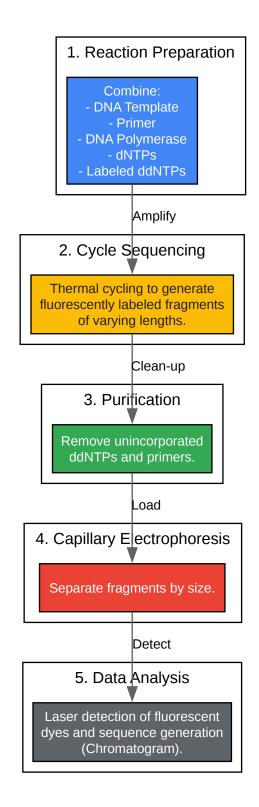
The critical difference between dATP and ddATP lies in the structure of the deoxyribose sugar. In dATP, the 3' carbon of the sugar ring possesses a hydroxyl (-OH) group.[1][2] This 3'-OH group is essential for the formation of a phosphodiester bond with the 5' phosphate group of the next incoming nucleotide, allowing for the extension of the DNA chain by DNA polymerase. [3][4][5]

Conversely, ddATP lacks this crucial 3'-hydroxyl group, having only a hydrogen atom at the 3' position.[1][2] This structural modification is the linchpin of the Sanger sequencing method. When DNA polymerase incorporates a ddATP molecule into a growing DNA strand, the absence of the 3'-OH group makes it impossible to form a phosphodiester bond with the subsequent nucleotide.[3][4] This results in the immediate and irreversible termination of DNA synthesis.[1][2]









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- To cite this document: BenchChem. [A Comparative Analysis of dATP and ddATP in Chain Termination Sequencing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8002965#datp-vs-ddatp-in-chain-termination-sequencing]

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